Technical Guide: Spectroscopic Profiling of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine
Technical Guide: Spectroscopic Profiling of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine
This in-depth technical guide details the spectroscopic characterization and structural analysis of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine , a critical halogenated heterocyclic scaffold used in the development of kinase inhibitors (e.g., JAK, BTK) and G-protein coupled receptor (GPCR) modulators.
Compound Identity & Structural Context
The 3,4-dibromo-1H-pyrazolo[3,4-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry. Its dual-halogenation pattern provides two distinct vectors for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C4, Buchwald-Hartwig or Sonogashira at C3), enabling rapid library generation.
| Property | Data |
| IUPAC Name | 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine |
| CAS Registry | 1357945-76-6 |
| Molecular Formula | |
| Molecular Weight | 276.92 g/mol |
| Exact Mass | 274.869 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in |
Structural Numbering & Logic
Understanding the IUPAC numbering is prerequisite to interpreting the NMR data.
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Pyrazolo[3,4-c]pyridine Core: The fusion occurs across the 3,4-bond of the pyridine ring.
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Numbering Sequence: Starts at the pyrazole nitrogen (N1), proceeds to N2, C3, Bridgehead C3a, C4, C5, Pyridine N6, C7, Bridgehead C7a.
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Substitution: Bromine atoms occupy positions C3 (pyrazole ring) and C4 (pyridine ring).
Figure 1: Connectivity and substitution map of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine. Note the proximity of C4-Br to the pyridine nitrogen N6.
Synthesis & Preparation Context
Spectroscopic purity is often dictated by the synthetic route. The 3,4-dibromo analog is typically accessible via electrophilic bromination of the 4-bromo precursor, exploiting the high reactivity of the pyrazole C3 position.
Protocol Summary:
-
Starting Material: 4-Bromo-1H-pyrazolo[3,4-c]pyridine (Commercial or synthesized from 2-chloro-4-bromopyridine-3-carboxaldehyde).
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Bromination: Treatment with
or N-bromosuccinimide (NBS) in DMF or Acetic Acid. -
Purification: Recrystallization from EtOH/Water or column chromatography (EtOAc/Hexane) to remove 3,4,7-tribromo byproducts.
Spectroscopic Characterization
A. Mass Spectrometry (MS)
The mass spectrum provides the most immediate confirmation of the dibromo-substitution pattern due to the unique isotopic abundance of Bromine (
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Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Parent Ion (
):-
m/z 276: Monoisotopic (
) -
m/z 278: (
) -
m/z 280: (
)
-
-
Isotopic Pattern: The hallmark 1:2:1 triplet pattern in the molecular ion cluster confirms the presence of two bromine atoms.
| m/z (approx) | Relative Intensity | Assignment |
| 275.9 | ~50% | |
| 277.9 | ~100% | |
| 279.9 | ~50% |
B. Proton NMR ( H NMR)
The
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 13.8 - 14.2 | bs | 1H | Pyrazole N-H. Highly deshielded and broad due to hydrogen bonding and tautomerism. |
| H-7 | 9.05 - 9.15 | s | 1H | Pyridine proton |
| H-5 | 8.55 - 8.65 | s | 1H | Pyridine proton |
Key Diagnostic Features:
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Absence of Coupling: Unlike the parent scaffold, H5 and H7 appear as singlets. The para-coupling (across the N) is usually negligible or unresolved.
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Missing Signals: The disappearance of the pyrazole C3-H (typically ~8.2 ppm) and pyridine C4-H (typically ~7.6 ppm) confirms full bromination.
C. Carbon-13 NMR ( C NMR)
The
Solvent: DMSO-
| Position | Type | Shift ( | Notes |
| C5 | CH | 142.0 - 144.0 | |
| C7 | CH | 136.0 - 138.0 | |
| C3a | C (quat) | 130.0 - 135.0 | Bridgehead carbon. |
| C7a | C (quat) | 128.0 - 132.0 | Bridgehead carbon. |
| C3 | C-Br | 120.0 - 125.0 | Pyrazole C-Br. Upfield shift relative to C-H due to heavy atom effect. |
| C4 | C-Br | 115.0 - 120.0 | Pyridine C-Br. Distinct from C3 due to electronic environment of the pyridine ring. |
D. Infrared Spectroscopy (FT-IR)
IR data is useful for solid-state characterization and confirming functional groups.
-
3100 - 2800 cm
: N-H stretching (Broad, often structured due to H-bonding). -
1580 - 1550 cm
: C=N / C=C aromatic ring stretching. -
1050 - 1000 cm
: C-Br stretching vibrations (Fingerprint region). -
Absence of: C=O (carbonyl) bands, ruling out oxidation byproducts like pyrazolopyridinones.
Quality Control & Impurity Profiling
When analyzing commercial or synthesized batches, look for these common impurities:
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3-Bromo-1H-pyrazolo[3,4-c]pyridine: Incomplete bromination.
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Detection: Appearance of a doublet/singlet at ~7.6 ppm (H4).
-
-
3,4,7-Tribromo-1H-pyrazolo[3,4-c]pyridine: Over-bromination.
-
Detection: Loss of the H7 signal at ~9.1 ppm.
-
-
Regioisomers: 1H vs 2H tautomers.
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Note: In solution (DMSO), the 1H tautomer is dominant, but N-alkylation can lock the 2H form, which shows distinct C3/C5 shifts.
-
References
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BLD Pharm. (2024). Product Analysis: 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine (CAS 1357945-76-6).[1] Retrieved from
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Sigma-Aldrich. (2024). 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine Structure & Safety Data. Retrieved from
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Han, F-S., et al. (2011).[2] Synthesis and functionalization of pyrazolo[3,4-c]pyridines. Chemical Communications, 47, 12840-12842.[2] (Contextual synthesis of 5-halo analogs).
- Muszalska, I. (2013). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine derivatives. Acta Poloniae Pharmaceutica. (Spectroscopic comparison of the [3,4-c] core).
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine. Retrieved from
